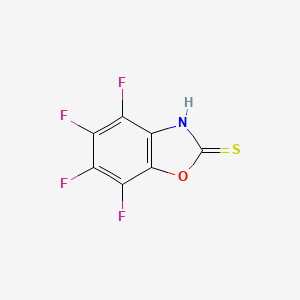methylidene}hydroxylamine CAS No. 831226-50-7](/img/structure/B14194572.png)
N-{[4-(4-Methylpiperazin-1-yl)phenyl](phenyl)methylidene}hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-(4-Methylpiperazin-1-yl)phenylmethylidene}hydroxylamine is a complex organic compound that features a piperazine ring substituted with a methyl group, a phenyl group, and a hydroxylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-(4-Methylpiperazin-1-yl)phenylmethylidene}hydroxylamine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide under basic conditions.
Substitution with a methyl group: The piperazine ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the phenyl group: This step involves a nucleophilic aromatic substitution reaction where the methylpiperazine is reacted with a phenyl halide.
Formation of the hydroxylamine moiety: The final step involves the reaction of the substituted piperazine with hydroxylamine hydrochloride under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of N-{4-(4-Methylpiperazin-1-yl)phenylmethylidene}hydroxylamine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-(4-Methylpiperazin-1-yl)phenylmethylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl and piperazine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-{4-(4-Methylpiperazin-1-yl)phenylmethylidene}hydroxylamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biochemical pathways and interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-{4-(4-Methylpiperazin-1-yl)phenylmethylidene}hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine moiety can form hydrogen bonds and interact with active sites of enzymes or receptors. The piperazine ring can enhance the compound’s binding affinity and selectivity. The phenyl group contributes to the compound’s overall hydrophobicity, affecting its distribution and interaction within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- N-{4-(4-Methylpiperazin-1-yl)phenylmethylidene}amine
- N-{4-(4-Methylpiperazin-1-yl)phenylmethylidene}nitrosoamine
- N-{4-(4-Methylpiperazin-1-yl)phenylmethylidene}nitroamine
Uniqueness
N-{4-(4-Methylpiperazin-1-yl)phenylmethylidene}hydroxylamine is unique due to the presence of the hydroxylamine moiety, which imparts distinct chemical reactivity and biological activity. The combination of the piperazine ring, phenyl group, and hydroxylamine moiety makes this compound versatile for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
831226-50-7 |
|---|---|
Fórmula molecular |
C18H21N3O |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
N-[[4-(4-methylpiperazin-1-yl)phenyl]-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C18H21N3O/c1-20-11-13-21(14-12-20)17-9-7-16(8-10-17)18(19-22)15-5-3-2-4-6-15/h2-10,22H,11-14H2,1H3 |
Clave InChI |
WWLXYYFBVIVCRF-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC=C(C=C2)C(=NO)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,2-Dimethylpropyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B14194494.png)

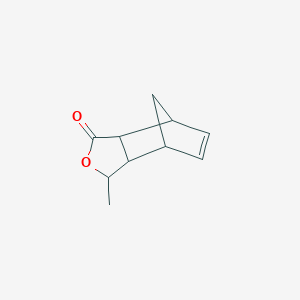

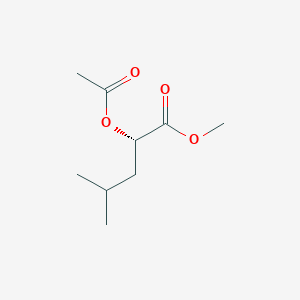
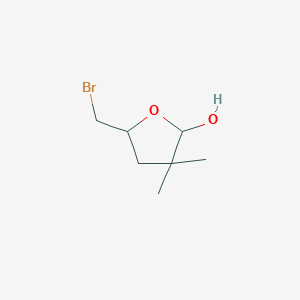
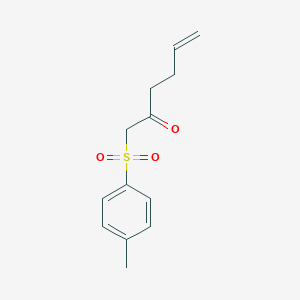
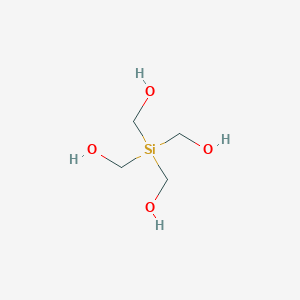
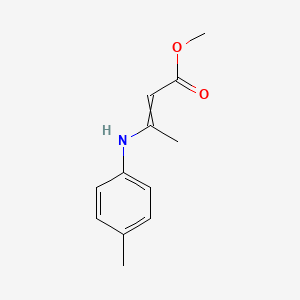
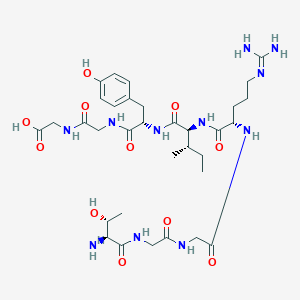
![2-{[(Pentafluorophenyl)(phenyl)methyl]amino}ethan-1-ol](/img/structure/B14194549.png)
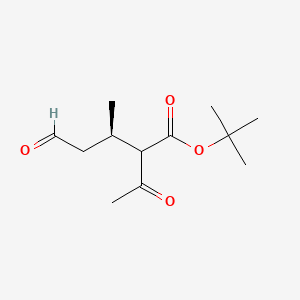
![2-[2-(Benzyloxy)ethylidene]pentan-1-ol](/img/structure/B14194557.png)
